D-Erythronolactone

Catalog No.
S1524474
CAS No.
15667-21-7
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Erythronolactone

CAS Number

15667-21-7

Product Name

D-Erythronolactone

IUPAC Name

(3R,4R)-3,4-dihydroxyoxolan-2-one

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1

InChI Key

SGMJBNSHAZVGMC-PWNYCUMCSA-N

SMILES

C1C(C(C(=O)O1)O)O

Synonyms

D-erythronic acid gamma-lactone; Dihydro-3,4-dihydroxy-2(3H)-furanone; D-Erythronic γ-lactone; D-Erythrono-γ-lactone; D-Erythronolactone; γ-Lactone of D-erythronic Acid;

Canonical SMILES

C1C(C(C(=O)O1)O)O

Isomeric SMILES

C1[C@H]([C@H](C(=O)O1)O)O

Organic Chemistry

Summary of the Application: D-Erythronolactone is a chiral synthon used for the synthesis of certain natural products . It’s an important drug intermediate commonly used in synthetic drugs and pesticides .

Methods of Application: D-Erythronolactone can be obtained by a variety of synthetic methods. One of the commonly used methods is by reacting L-erythronate with dimethyl carbonate under basic conditions . Another method involves treatment of erythorbic acid with p-tolyldiazonium bisulfate followed by aqueous hydrolysis of the resulting oxalyl hydrazide intermediate .

Results or Outcomes: The safety of D-Erythronolactone is high, but some safety operations still need to be paid attention. It belongs to a class of chemicals and should be stored in a sealed container, avoiding contact with oxygen, strong oxidants and fire sources .

Drug Synthesis

Summary of the Application: D-Erythronolactone has been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .

Methods of Application: The starting material 2,3-O-isopropylidene-β-D-erythro-furanosyl chloride was prepared from D-erythronolactone in 79% overall yield by a sequence of reactions that involves acetonide formation of D-erythronolactone followed by partial reduction of the resulting acetonide with DIBALH in Et 2 O at −78 °C to an intermediate .

Results or Outcomes: The enantiomers of epi-muricatacin (+)- and (-)-2 have been prepared from 2,3-O-isopropylidene-D-erythrose. The enantiomers (+)- and (-)-2 are obtained in good yields and with high diastereoisomeric and enantiomeric purity .

Furanoid Glycal Synthesis

Summary of the Application: Furanoid glycals, especially stereochemically pure ones, are highly functionalized chiral building blocks . D-Erythronolactone has been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .

Methods of Application: D-Erythronolactone can be used to synthesize 3-hydroxylated furanoid glycals. One of the methods involves the reductive fragmentation of 2,3-O-isopropylidene protected furanosyl chloride with Li in liquid ammonia .

Results or Outcomes: The synthesis of furanoid glycals using D-Erythronolactone has been shown to yield high amounts of the desired product . These furanoid glycals have been used toward the synthesis of natural and unnatural products including C -and N -nucleosides of biological importance .

D-Erythronolactone is an organic compound with the molecular formula C4_4H6_6O4_4. It appears as a colorless or white crystalline solid and has a melting point of approximately 103 °C. This compound is recognized for its role as a chiral synthon, facilitating the synthesis of various natural products, particularly in organic chemistry. Its structure features a lactone ring, specifically a four-carbon lactone with hydroxyl groups at the C2 and C3 positions, which contributes to its unique chemical properties and reactivity .

, showcasing its versatility:

  • Hydriodic Acid Reaction: Unlike other aldonolactones that yield γ-alkanolactones, D-Erythronolactone uniquely produces 3-iodo-n-butanoic acid when reacted with hydriodic acid.
  • Diastereoselective Transformations: The compound's chiral centers direct the approach of reagents, leading to high diastereoselectivity in reactions such as the synthesis of compounds like (-)-swainsonine and epi-muricatacin .
  • Synthesis of Epi-muricatacin: D-Erythronolactone serves as a precursor for synthesizing both enantiomers of epi-muricatacin through a sequence that allows for the introduction of different side chains .

D-Erythronolactone exhibits significant biological activity, particularly in its role as a building block for complex natural products. Its involvement in the synthesis of natural compounds suggests potential pharmacological applications. For instance, it plays a crucial role in synthesizing both enantiomers of epi-muricatacin, which may possess biological activities relevant to medicinal chemistry .

Several synthesis methods have been developed for D-Erythronolactone:

  • Batch Processing: Initial methods focused on batch processing, which was found impractical for large-scale production due to challenges in multiphase isolation .
  • Continuous Processing: Hybrid batch-continuous processing options have been explored to enhance efficiency in manufacturing this compound at kilogram scales .
  • Chemical Transformations: The compound can be synthesized through various chemical transformations involving starting materials such as 2,3-O-isopropylidene-D-erythrose, leading to high yields and purity .

D-Erythronolactone is primarily utilized in organic synthesis as a chiral building block. Its applications include:

  • Synthesis of Natural Products: It is used to synthesize complex natural products like epi-muricatacin and other bioactive compounds .
  • Pharmaceutical Development: Given its biological activity and role in synthesizing medicinal compounds, it holds promise for further research in drug development and therapeutic applications.

Interaction studies involving D-Erythronolactone have primarily focused on its reactivity with various reagents and its role in synthetic pathways. The compound's stereochemistry significantly influences the outcomes of these interactions, impacting selectivity and yield in synthetic processes. The ability to produce different stereoisomers from a single precursor enhances its utility in asymmetric synthesis .

D-Erythronolactone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
D-Erythronic AcidC4_4H8_8O5_5Precursor to D-Erythronolactone; contains an additional hydroxyl group.
L-ErythronolactoneC4_4H6_6O4_4Enantiomer of D-Erythronolactone; similar reactivity but different stereochemistry.
D-RiboseC5_5H10_10O5_5A five-carbon sugar; involved in nucleic acid synthesis but structurally distinct.
D-GlucoseC6_6H12_12O6_6A six-carbon sugar; widely studied for its metabolic pathways but not a lactone.

D-Erythronolactone's uniqueness lies in its specific lactonic structure and stereochemical properties, which enable selective reactions that are not commonly observed with other similar compounds. Its role as a chiral synthon further distinguishes it within synthetic organic chemistry, making it invaluable for producing complex molecules with defined stereochemistry .

Physical Description

Solid

XLogP3

-1.3

Wikipedia

Erythrono-1,4-lactone

Dates

Modify: 2023-08-15

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